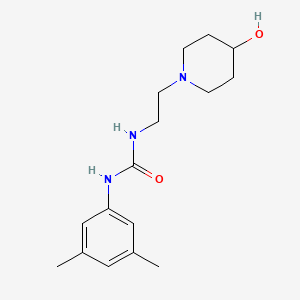
1-(3,5-Dimethylphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3,5-Dimethylphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea" is a urea derivative, which is a class of compounds known for their wide range of biological activities. Urea derivatives are often synthesized for their potential use in medicinal chemistry due to their ability to interact with various biological targets. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their biological activities, such as antitumor properties and enzyme inhibition.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For example, the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea involved characterizing its structure through various spectroscopic methods and single-crystal X-ray diffraction . Similarly, the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives was performed to improve aqueous solubility and pharmacokinetic properties, indicating that the synthesis of urea derivatives can be tailored to enhance certain characteristics . Additionally, the synthesis of 1,3-disubstituted ureas containing an ibuprofen fragment was achieved with high yields, demonstrating the versatility and efficiency of synthesizing urea derivatives .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The paper on 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea provides detailed information on its crystal structure, which was determined using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group, and its molecular dimensions were precisely measured . This level of structural analysis is essential for understanding how these molecules might interact with biological targets.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The papers do not provide specific reactions for the compound , but they do mention the potential for urea derivatives to interact with biological targets such as CDK4 protein and enzymes like acyl-CoA:cholesterol acyltransferase (ACAT) . These interactions are often the result of the urea moiety forming hydrogen bonds with active site residues, which is a common mode of action for inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, are important for their biological application. The synthesis of 4-phenyl-1,8-naphthyridin-2(1H)-on-3-yl ureas with hydrophilic groups aimed to improve aqueous solubility, which is a critical factor for oral efficacy . The paper on 1,3-disubstituted ureas also suggests that the introduction of certain substituents can lead to compounds with potential multitarget inhibitory activity, indicating that the physical and chemical properties of these molecules can be fine-tuned for specific biological functions .
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- Hindered Ureas as Masked Isocyanates : Hindered trisubstituted ureas have been shown to undergo efficient substitution reactions with a range of O, N, and S nucleophiles under neutral conditions, highlighting their potential utility in synthetic chemistry for the preparation of amine derivatives under mild conditions. The study illustrates the unique reactivity of these ureas, potentially applicable in the development of new synthetic methodologies or materials (Hutchby et al., 2009).
Corrosion Inhibition
- 1,3,5-Triazinyl Urea Derivatives : The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic solutions has been investigated, indicating their efficiency as corrosion inhibitors. Such studies are crucial for developing new materials that can protect industrial equipment and infrastructure from corrosion, potentially extending their service life and reducing maintenance costs (Mistry et al., 2011).
Photochromic Diarylethene Precursors
- Aerobic Dimerization of Ethyl 4-Thienyl-3-ketobutanoate : The base-induced aerobic dimerization of certain urea derivatives leading to photochromic diarylethene compounds has been studied. These compounds can undergo various chemical modifications, serving as new diarylethene precursors to produce photoactive compounds with desired properties and functions. This research could have implications for developing materials with applications in optical data storage, photoswitching devices, and molecular electronics (Lvov et al., 2017).
Bioconjugation Mechanisms
- Mechanism of Amide Formation by Carbodiimide : A study on the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide highlights the importance of understanding bioconjugation processes. Such insights are essential for bioconjugate chemistry, where creating stable amide bonds under physiological conditions can be crucial for the development of pharmaceuticals, biomaterials, and diagnostic agents (Nakajima & Ikada, 1995).
Eigenschaften
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-9-13(2)11-14(10-12)18-16(21)17-5-8-19-6-3-15(20)4-7-19/h9-11,15,20H,3-8H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGOOXHNLZMFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCCN2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-ethyl-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3012739.png)


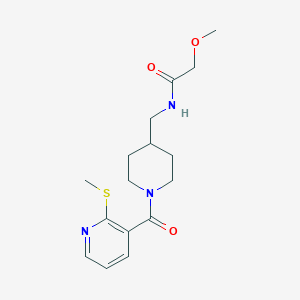
![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)

![5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3012746.png)
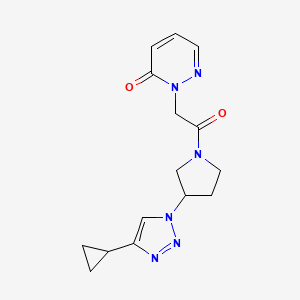
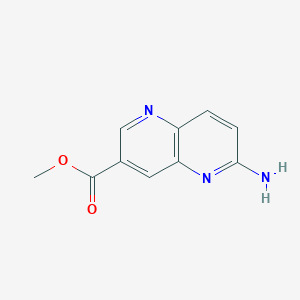
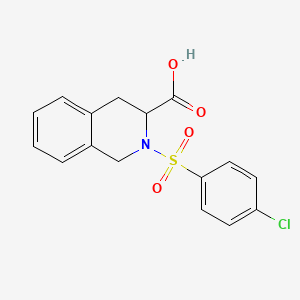

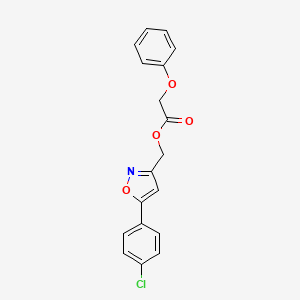
![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)
